N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-derived compound featuring a carboxamide group substituted with a 2-(cyclohex-1-en-1-yl)ethyl chain and a 2-(3,4-dimethoxyphenyl) moiety at the quinoline core. The 3,4-dimethoxyphenyl group enhances lipophilicity and receptor interaction, while the cyclohexenyl ethyl chain may influence metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-13-12-19(16-25(24)31-2)23-17-21(20-10-6-7-11-22(20)28-23)26(29)27-15-14-18-8-4-3-5-9-18/h6-8,10-13,16-17H,3-5,9,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOJNDUGTOJYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be introduced through a Heck reaction, where the intermediate product is reacted with cyclohexenyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other functional groups using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.
Receptor Interaction: Binding to cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and disrupting the replication and transcription processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituents (Position 2 of Quinoline) | Carboxamide Substituent | Biological Activity | Source |
|---|---|---|---|---|---|
| N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide (Target) | C₂₈H₂₉N₂O₃* | 3,4-Dimethoxyphenyl | 2-(Cyclohex-1-en-1-yl)ethyl | Hypothesized anticancer/antimicrobial | Inferred |
| N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | C₂₄H₁₉ClN₂O₃ | 3,4-Dimethoxyphenyl | 3-Chlorophenyl | Research applications (high purity: 95%) | |
| N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide | C₁₈H₁₈N₂O₂ | 3-Methoxyphenyl | 2-(Dimethylamino)ethyl | Potential anticancer activity | |
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide | C₂₆H₁₈ClN₃OS | 3-Methylphenyl | 4-(4-Chlorophenyl)-1,3-thiazol-2-yl | Not specified (high purity: 95%) | |
| 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide | C₃₉H₄₁N₅O₇ | Quinazoline core (not quinoline) | Complex phenethyl and cyclohexane groups | Antimicrobial activity |
*Hypothetical molecular formula based on structural inference.
Anticancer Potential
- Target Compound: The cyclohexenyl ethyl group may improve blood-brain barrier penetration, while the 3,4-dimethoxyphenyl moiety could inhibit tyrosine kinases or topoisomerases, as seen in similar quinoline derivatives .
- N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide: Demonstrated apoptosis induction in cancer cell lines, likely due to the dimethylaminoethyl group enhancing solubility and cellular uptake .
Antimicrobial Activity
- 4-((1-(2-((3,4-dimethoxyphenethyl)amino)...cyclohexanecarboxamide: Exhibits broad-spectrum antimicrobial activity, attributed to the 3,4-dimethoxyphenethyl group disrupting bacterial membranes .
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide: The thiazole ring may contribute to antifungal properties, though specific data is unavailable .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP* | Solubility | Key Features | |
|---|---|---|---|---|---|
| Target Compound | 453.5 | ~4.2 | Low aqueous solubility | High lipophilicity from cyclohexenyl and dimethoxyphenyl groups | |
| N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | 418.9 | 3.8 | Moderate in DMSO | Chlorine atom enhances stability | |
| N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide | 298.35 | 2.5 | High in polar solvents | Dimethylamino group improves solubility |
*Predicted using fragment-based methods.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.50 g/mol. The compound features a quinoline core substituted with a cyclohexenyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N2O5 |
| Molecular Weight | 425.50 g/mol |
| LogP | 3.12 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic route generally includes cyclization and functionalization steps that introduce the cyclohexenyl and dimethoxyphenyl groups.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for selected bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus cereus | 8 |
The compound's effectiveness against Staphylococcus aureus and Bacillus cereus suggests potential use in treating infections caused by these pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines while exhibiting minimal toxicity towards normal cells. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 10 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 12 µM
These findings indicate that this compound could be a lead compound for developing new anticancer therapies.
The biological activity of this compound is believed to be mediated through multiple mechanisms, including:
- Inhibition of DNA Synthesis : The quinoline structure is known to intercalate into DNA, potentially disrupting replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus . Results showed that the compound significantly reduced bacterial load in vitro and demonstrated synergistic effects when combined with standard antibiotics.
Case Study 2: Anticancer Potential
In another investigation, the compound was tested on MCF-7 cells in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups treated with vehicle alone, supporting its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via coupling reactions using reagents like potassium carbonate and tetrabutylammonium iodide in anhydrous DMF, as demonstrated in structurally similar quinoline derivatives . Optimize yields by adjusting stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agents), temperature (50–70°C), and reaction time (12–24 hours). Post-reaction purification via silica gel chromatography or recrystallization is critical, with yields ranging from 21% to 81% depending on substituents .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Resolve aromatic protons (quinoline core) and methoxy groups (δ ~3.8–4.0 ppm).
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1680 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis (>95%) .
- X-ray Crystallography : Determine absolute configuration, as shown for related dimethoxyphenyl derivatives (monoclinic system, space group P21/c) .
Advanced: How can researchers resolve contradictions in reported biological activity across assays?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and validate with positive controls. For example, EFSA guidelines recommend dose-response curves and statistical meta-analysis to reconcile data . Adjust solvent systems (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
Advanced: What strategies inform structure-activity relationship (SAR) studies for analogs?
Answer:
- Substitution Patterns : Modify the cyclohexenyl group to assess steric effects or the dimethoxyphenyl moiety for electronic interactions.
- Biological Profiling : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like quinone oxidoreductase .
Basic: What safety protocols are recommended given conflicting hazard classifications?
Answer:
Though some analogs lack GHS hazard data , adhere to standard precautions:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Storage : Keep in airtight containers at –20°C, away from light .
Advanced: How does pH and temperature stability impact experimental reproducibility?
Answer:
Conduct forced degradation studies:
- pH Stability : Use buffers (pH 1–13) and analyze via HPLC to identify hydrolysis products (e.g., cleavage of carboxamide bonds) .
- Thermal Stability : Store at 40°C for 4 weeks; monitor decomposition with TGA/DSC. Crystalline forms (e.g., dihydrates) enhance stability .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Antimicrobial : Staphylococcus aureus (MIC assays) .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced: How can low aqueous solubility be mitigated in biological assays?
Answer:
- Co-solvents : Use ≤5% DMSO or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate esters for enhanced solubility .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm) for controlled release .
Basic: What chromatographic methods ensure purity for publication standards?
Answer:
- HPLC : Gradient elution (ACN:H₂O + 0.1% TFA), 1.0 mL/min flow rate, retention time ~12–15 min .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and absence of impurities (>99% purity) .
Advanced: How do crystallographic data inform formulation development?
Answer:
X-ray data reveal hydrogen-bonding networks (e.g., N–H···O interactions) critical for polymorph selection. Monoclinic packing (e.g., a = 21.977 Å, b = 12.2295 Å) guides salt formation to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
